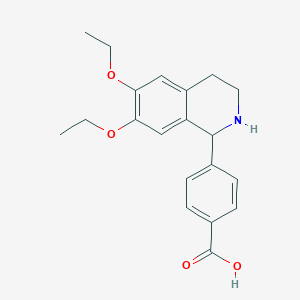![molecular formula C16H20N4O4S2 B15005861 5-Methyl-4-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B15005861.png)
5-Methyl-4-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of benzothiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition or activation of certain enzymes or receptors, resulting in the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Benzisothiazole Derivatives: Exhibiting various biological activities such as antimicrobial and antipsychotic effects.
Uniqueness
5-METHYL-4-{[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,1,3-BENZOTHIADIAZOLE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiadiazole core with piperazine and oxolane moieties allows for versatile applications in different scientific fields.
特性
分子式 |
C16H20N4O4S2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
[4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C16H20N4O4S2/c1-11-4-5-12-14(18-25-17-12)15(11)26(22,23)20-8-6-19(7-9-20)16(21)13-3-2-10-24-13/h4-5,13H,2-3,6-10H2,1H3 |
InChIキー |
CBLAPLFCKRWQFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN(CC3)C(=O)C4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15005795.png)

![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)


![3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15005832.png)

![Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate](/img/structure/B15005834.png)

![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)

![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)
![2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15005852.png)
